Propyl oleate
CAS No.: 111-59-1
Cat. No.: VC20979280
Molecular Formula: C21H40O2
Molecular Weight: 324.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111-59-1 |
|---|---|
| Molecular Formula | C21H40O2 |
| Molecular Weight | 324.5 g/mol |
| IUPAC Name | propyl octadec-9-enoate |
| Standard InChI | InChI=1S/C21H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20-4-2/h11-12H,3-10,13-20H2,1-2H3 |
| Standard InChI Key | BVWMJLIIGRDFEI-UHFFFAOYSA-N |
| Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCC(=O)OCCC |
| SMILES | CCCCCCCCC=CCCCCCCCC(=O)OCCC |
| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)OCCC |
Introduction
Chemical Identity and Structure
Propyl oleate is an ester formed from the reaction between oleic acid and propanol. It belongs to the fatty acid ester family and contains a long hydrocarbon chain with a single double bond in the cis configuration.
Basic Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 111-59-1 |
| Molecular Formula | C₂₁H₄₀O₂ |
| Molecular Weight | 324.54 g/mol |
| IUPAC Name | Propyl octadec-9-enoate / Propyl (Z)-9-octadecenoate |
| SMILES | CCCCCCCC\C=C/CCCCCCCC(=O)OCCC |
| InChI | InChI=1S/C21H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20-4-2/h11-12H,3-10,13-20H2,1-2H3/b12-11- |
The compound consists of an oleic acid backbone (18-carbon chain with a cis double bond at the 9th position) esterified with propanol, creating an ester linkage .
Physical Properties
Propyl oleate appears as a colorless to pale yellow liquid with a mild odor. Its physical properties contribute significantly to its functionality in various applications .
Key Physical Characteristics
| Property | Value | Conditions |
|---|---|---|
| Physical state | Liquid | Room temperature |
| Melting point | -32.8 °C | - |
| Boiling point | 216-220 °C | 14 Torr |
| Density | 0.8699 g/cm³ | 15 °C |
| Vapor pressure | 0.021 Pa | 20 °C |
| Refractive index | 1.4494 | - |
| Flash point | 330 °C | - |
| Pour Point | -26 °C | - |
| Water Solubility | 2.83 μg/L | 20 °C |
| LogP | 6.2 | 40 °C |
The high LogP value (6.2) indicates the compound's strong lipophilic nature, which explains its poor water solubility and good solubility in non-polar solvents . These properties make it suitable for applications requiring oil-soluble components.
Chemical Properties and Reactions
Reaction Behavior
Propyl oleate participates in several important chemical reactions that determine its functionality and behavior in different environments:
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Oxidation: Propyl oleate undergoes oxidation with agents such as hydrogen peroxide and potassium permanganate, forming hydroperoxides and other oxidized derivatives.
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Reduction: When treated with reducing agents like lithium aluminum hydride, propyl oleate can be reduced to corresponding alcohols.
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Substitution: The ester group can be replaced by various functional groups through substitution reactions with appropriate nucleophiles.
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Hydrolysis: In biological systems, propyl oleate can be hydrolyzed by lipases, resulting in the formation of oleic acid and propanol.
Biochemical Interactions
The mode of action of propyl oleate is primarily physical rather than biochemical. As a lipophilic compound, it can integrate into lipid bilayers such as cell membranes and influence their properties. In biological systems, it can be metabolized to release oleic acid, which may then enter normal fatty acid metabolic pathways.
Synthesis Methods
Laboratory Synthesis
The standard laboratory synthesis of propyl oleate involves the esterification of oleic acid with propanol:
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Reagents: Oleic acid and propanol
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Catalyst: Typically sulfuric acid
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Conditions: Heating to approximately 150°C for several hours
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Reaction type: Esterification (condensation)
Industrial Production
Industrial production follows similar principles but is optimized for larger scales:
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Process type: Often continuous rather than batch
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Optimization: Enhanced for maximum yield and minimum production costs
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Purification: Includes efficient separation and purification steps to obtain high-purity product
Thermodynamic Properties
Thermodynamic data for propyl oleate provides valuable insights into its energy relationships and behavior in various systems .
Thermochemical Data
| Property | Value | Units | Method | Reference |
|---|---|---|---|---|
| Enthalpy of combustion (Δ<sub>c</sub>H° liquid) | -13,188 ± 13 | kJ/mol | Ccb | Keffler, 1937 (reanalyzed by Cox and Pilcher, 1970) |
| Enthalpy of combustion (Δ<sub>c</sub>H° liquid) | -13,141.3 | kJ/mol | Ccb | Keffler and McLean, 1935 |
| Enthalpy of formation (Δ<sub>f</sub>H° liquid) | -792.32 | kJ/mol | Calculated | NIST calculation (no Washburn corrections) |
These thermodynamic properties are essential for understanding the energetics of reactions involving propyl oleate and for predicting its behavior under different conditions .
Research Findings and Applications
Supercritical CO₂ Studies
Recent research has investigated the behavior of propyl oleate in supercritical carbon dioxide (Sc-CO₂), with particular focus on phase equilibria and thermodynamic modeling :
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The solubility curve of propyl oleate in Sc-CO₂ exhibits type-I phase behavior.
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Solubility increases monotonically with elevated temperatures and increased mole fraction of propyl oleate in binary mixtures.
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Bubble-point data determinations performed through synthetic methods revealed consistent behavior across temperature ranges from 313.2 to 393.2 K and pressures from 3.07 to 31.71 MPa.
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Root Mean Square Deviation (RMSD) for the propyl oleate + Sc-CO₂ system using 2 factors determined at 353.2 K was 7.43%.
These findings contribute to understanding how propyl oleate behaves in supercritical fluid applications, which has important implications for green extraction technologies and processing methods .
Industrial and Scientific Applications
Propyl oleate finds extensive use across multiple sectors :
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Industrial lubricants: Serves as a base for various lubricant formulations
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Process additives: Functions as a mold release agent, defoamer, and flotation agent
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Plasticizers: Used for cellulosics and polystyrene
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Textile and leather industries: When sulfated, acts as a wetting, rewetting, and dye leveling agent
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Scientific research: Employed in formulations for biological assays and as a carrier for lipophilic compounds
Comparative Analysis
When compared to similar fatty acid esters like methyl oleate, ethyl oleate, and butyl oleate, propyl oleate exhibits distinct characteristics based on its specific alkyl chain length :
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Propyl oleate has a higher molecular weight than methyl and ethyl oleate but lower than butyl oleate.
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It demonstrates different solubility characteristics due to its specific chain length.
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The compound exhibits better lubricating properties compared to shorter-chain esters like methyl oleate.
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In supercritical CO₂ studies, propyl oleate shows unique phase behavior distinct from ethyl and butyl oleate counterparts.
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